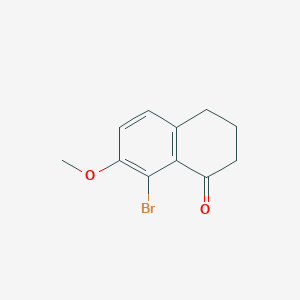

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Description

Properties

IUPAC Name |

8-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQNUNKQQFTEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCCC2=O)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549142 | |

| Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61362-78-5 | |

| Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

Oxidation: Formation of this compound with a carbonyl group.

Reduction: Formation of 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of derivatives related to 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. For example:

- Cytotoxicity Studies : Various studies have demonstrated that naphthyl derivatives exhibit cytotoxic effects against multiple cancer cell lines. The compound's derivatives have shown significant activity against breast cancer (MCF-7 and MDA-MB-231) and leukemia cell lines .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have been shown to induce p53-independent pathways leading to cell death in cancerous cells .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

- In Vitro Studies : Some studies indicate that related compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on the specific structure of the derivative .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination : Introduction of bromine at the 8-position using brominating agents.

- Methoxylation : The methoxy group can be introduced through methylation reactions involving methanol or dimethyl sulfate.

- Cyclization Reactions : These reactions are essential for forming the naphthalene core structure from simpler precursors.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of naphthalene derivatives reported that this compound exhibited an IC₅₀ value in the low micromolar range against several human cancer cell lines. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Effects

Another investigation explored the antimicrobial properties of naphthalene derivatives. The results indicated that certain derivatives had significant inhibitory effects against gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-one

- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one

- 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties

Biological Activity

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 61362-78-5) is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydronaphthalene family and is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 7th position. Its unique structure suggests various interactions with biological systems, leading to potential applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₁BrO₂

- Molecular Weight : 255.11 g/mol

- Melting Point : 92–94 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and methoxy substituents enhance its reactivity and binding affinity to proteins and enzymes involved in various biological pathways. Detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activities

Research has indicated several potential biological activities of this compound:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound exhibited IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 µg/mL to 93.7 µg/mL depending on the bacterial strain tested .

Study on Anticancer Properties

In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the structure-activity relationship (SAR) of various tetrahydronaphthalene derivatives, including this compound. The study found that the presence of bromine at the 8-position significantly enhances anticancer activity through modulation of apoptotic pathways .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings indicated that compounds with similar structural features exhibited enhanced activity due to their ability to disrupt bacterial cell membranes .

Q & A

Q. What synthetic routes are recommended for 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, and how is regioselectivity controlled during bromination?

- Methodological Answer : A common approach involves bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one using reagents like -bromosuccinimide (NBS) under radical or electrophilic conditions. The methoxy group at position 7 directs bromination to the adjacent position (C-8) via resonance stabilization of intermediates. Optimization of solvent polarity (e.g., for radical reactions) and temperature (0–25°C) enhances regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies methoxy (-OCH) protons (δ 3.8–4.0 ppm) and bromine-induced deshielding of adjacent aromatic protons. NMR confirms the ketone carbonyl (δ ~200 ppm) and quaternary carbons.

- IR Spectroscopy : A strong absorption band near 1680–1720 cm confirms the ketone group.

- X-ray Crystallography : Resolve absolute stereochemistry using SHELX programs for structure refinement .

Q. What are the key physical properties (e.g., melting point, LogP) of this compound, and how do they influence solubility in common solvents?

- Methodological Answer : Reported melting point: 128–130°C (pure crystalline form). LogP (2.21) indicates moderate hydrophobicity, favoring solubility in dichloromethane or THF over water. Density (1.124 g/cm) and refractive index (1.548) aid in solvent selection for recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to assess activation barriers for bromine displacement. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, such as serotonin receptors, by analyzing steric and electronic complementarity. These models guide functionalization strategies for drug discovery .

Q. What experimental strategies resolve discrepancies in reported physical properties (e.g., melting point variations)?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Techniques to address this include:

- Differential Scanning Calorimetry (DSC) : Confirm purity by analyzing melting endotherms.

- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts).

- Recrystallization Optimization : Test solvents (e.g., acetone vs. ethanol) to isolate the most stable polymorph .

Q. How can regioselective functionalization of the tetrahydronaphthalenone core be achieved for downstream applications?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use Friedel-Crafts acylation at the electron-rich C-5 position (activated by methoxy).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-8 (bromine site) with aryl boronic acids under Pd catalysis.

- Reduction of Ketone : NaBH/CeCl selectively reduces the ketone to an alcohol for further derivatization .

Q. What safety protocols are critical when handling this compound in reactive conditions?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N/Ar) to prevent hydrolysis of the ketone.

- Toxic Byproducts : Use scrubbers for HBr gas during bromination.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid inhalation (P260/P261 precautions) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of brominated tetrahydronaphthalenones?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies.

- Structural Analogues : Test 8-bromo vs. 6-bromo isomers (e.g., 6-Bromo-3,4-dihydronaphthalen-1(2H)-one) to isolate positional effects.

- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., IC determinations) .

Application in Drug Discovery

Q. What pharmacological profiling strategies are recommended for this compound as a CNS drug candidate?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Calculate logBB values (brain/blood partition coefficient) using in silico tools like ADMET Predictor™.

- In Vivo Pharmacokinetics : Assess bioavailability via rodent models, monitoring plasma half-life and metabolite formation (e.g., dehalogenation).

- Target Engagement : Radioligand binding assays (e.g., -labeled analogues) quantify affinity for serotonin or dopamine receptors .

Analytical Challenges

Q. How can degradation products of this compound be identified and quantified?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.

- LC-HRMS : Use high-resolution mass spectrometry (e.g., Q-TOF) to identify debrominated or oxidized products.

- Stability-Indicating Methods : Develop HPLC gradients (C18 column, acetonitrile/water) to resolve degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.